molecular formula C12H12F3N3S B2513704 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine CAS No. 2415621-69-9

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine

Cat. No.: B2513704
CAS No.: 2415621-69-9
M. Wt: 287.3
InChI Key: LLICCGJYSNLEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine is a heterocyclic compound that combines a thiazole ring fused with a pyridine ring and a piperidine ring substituted with a trifluoromethyl group. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused heterocyclic system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group on the piperidine ring, which can significantly influence its pharmacological properties and reactivity. This structural feature may enhance its binding affinity to molecular targets and improve its metabolic stability .

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-5-18(6-3-8)11-17-9-7-16-4-1-10(9)19-11/h1,4,7-8H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLICCGJYSNLEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.